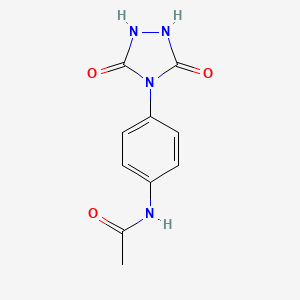

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide

Description

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide is a heterocyclic compound featuring a triazolidinone core linked to a phenylacetamide moiety.

Properties

CAS No. |

666829-34-1 |

|---|---|

Molecular Formula |

C10H10N4O3 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]acetamide |

InChI |

InChI=1S/C10H10N4O3/c1-6(15)11-7-2-4-8(5-3-7)14-9(16)12-13-10(14)17/h2-5H,1H3,(H,11,15)(H,12,16)(H,13,17) |

InChI Key |

DCDSNKAGPARXLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)NNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with triazolidinone derivatives under specific reaction conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide group. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost .

Chemical Reactions Analysis

Reactivity of the Triazolidinedione Ring

The 1,2,4-triazolidine-3,5-dione core is electrophilic due to its conjugated carbonyl groups, enabling nucleophilic attacks and cycloadditions:

-

Nucleophilic Substitution : The N4 position reacts with alkyl halides or aryl isothiocyanates to form N-substituted derivatives .

-

Diels-Alder Reactions : The dione acts as a dienophile, reacting with dienes (e.g., anthracene) to yield bicyclic adducts .

Acetamide Functional Group Reactivity

The p-acetamidophenyl substituent undergoes hydrolysis and coupling reactions:

-

Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide group converts to a carboxylic acid or deacetylated amine .

-

Schiff Base Formation : The free amine (post-hydrolysis) reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form imine derivatives .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6h | 4-(3,5-Dioxo-triazolidinyl)aniline | |

| Schiff Base Formation | 4-Cl-benzaldehyde, EtOH, RT | Imine-linked triazolidinedione |

Electrophilic Aromatic Substitution

The phenyl ring’s reactivity is moderated by the electron-withdrawing acetamide group:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to deactivation, yielding meta-nitro derivatives .

-

Halogenation : Limited reactivity; bromination (Br₂/FeCl₃) occurs at the para position relative to the acetamide .

Biological Activity and Reactivity

The compound’s antiproliferative and antimicrobial activities correlate with its ability to:

-

Inhibit Enzymes : React with cysteine residues in proteins via Michael addition to the dione moiety .

-

Generate Reactive Oxygen Species (ROS) : The triazolidinedione core undergoes redox cycling, producing superoxide radicals .

Stability and Degradation

Scientific Research Applications

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-[[2-(3,5-Dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]carbamoyl]butyl]-cyclopentaneacetamide

- Structural Differences: The triazolidinone core in this analog () is substituted with two phenyl groups at positions 1 and 2, unlike the unsubstituted triazolidinone in the target compound. An ethylcarbamoyl-butylene chain and cyclopentaneacetamide group are appended, increasing molecular weight and lipophilicity.

- The extended alkyl chain could reduce solubility in aqueous media, limiting bioavailability.

2.1.2 N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- Core Heterocycle: Replaces the triazolidinone with a quinazolinone ring (), altering electronic properties and hydrogen-bonding capacity.

- Substituent Profile :

- The 3,5-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, which may modulate metabolic stability.

- Synthetic Efficiency: Prepared in 95% yield via nucleophilic substitution (K₂CO₃/DMF), suggesting a more straightforward synthesis compared to triazolidinone derivatives, which often require multi-step cyclization .

Physicochemical and Spectroscopic Comparisons

Functional Group Impact on Bioactivity

- Triazolidinone vs. Quinazolinone: The triazolidinone’s dual carbonyl groups may act as hydrogen-bond acceptors, favoring interactions with serine/threonine kinases or proteases. Quinazolinone’s conjugated system () could enhance planarity and intercalation into DNA or enzyme active sites, broadening therapeutic applications .

- Acetamide Substituents :

- The target compound’s unsubstituted phenylacetamide may offer metabolic stability over dimethylphenyl analogs, which are prone to oxidative demethylation.

Biological Activity

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide is a synthetic compound characterized by its unique triazolidine structure, which is associated with various biological activities. This article explores its biological activity, including antimicrobial and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a phenyl group attached to a triazolidinone moiety. The presence of two carbonyl groups at positions 3 and 5 of the triazolidine ring significantly influences its biological properties. The molecular formula is C10H10N4O3 with a molecular weight of 222.21 g/mol .

Antimicrobial Activity

Research indicates that compounds containing triazolidine rings exhibit notable antimicrobial activity. Specifically, this compound has shown efficacy against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition.

- Escherichia coli : Demonstrated comparable activity to established antibiotics like ampicillin .

The minimum inhibitory concentrations (MICs) for these bacteria were evaluated across different concentrations, showing moderate to good antimicrobial effects.

| Bacterial Strain | MIC (µg/mL) | Comparison to Ampicillin |

|---|---|---|

| Staphylococcus aureus | 100 | Comparable |

| Escherichia coli | 200 | About 50% of ampicillin |

Anticancer Potential

The anticancer properties of this compound have been suggested through structure-activity relationship studies. Similar compounds have been tested against various cancer cell lines using MTT assays to evaluate cell viability and apoptosis induction:

-

Cell Lines Tested :

- PC3 (Prostate cancer)

- MCF7 (Breast cancer)

- SKNMC (Neuroblastoma)

- Mechanism of Action :

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolidine derivatives similar to this compound:

- Study A : Investigated a series of triazolidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with low MIC values .

- Study B : Focused on anticancer activity where derivatives were tested against multiple cancer cell lines. The findings suggested that the presence of the triazolidine moiety is crucial for enhancing cytotoxicity against cancer cells .

Q & A

Advanced Research Question

- Pain models : Test analgesic effects in rodent formalin-induced pain assays, comparing dose-response curves (10–50 mg/kg, i.p.) against controls like HC-030031 (TRPA1 antagonist) .

- Metabolic stability : Use hepatic microsomes (human/rat) to calculate intrinsic clearance (Cl₋int) and half-life (t₁/₂) .

- Blood-brain barrier penetration : Measure brain/plasma ratio (Kp) via LC-MS/MS after intravenous administration .

How can solubility challenges in aqueous buffers be resolved for in vitro assays?

Advanced Research Question

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without disrupting assay integrity .

- Synthesize phosphate or hydrochloride salts via acid-base titration (pH 4.5–6.0) .

- Characterize solubility via shake-flask method (UV-Vis quantification at λₘₐₓ 270 nm) .

How should contradictory data between binding affinity and functional activity be addressed?

Advanced Research Question

Discrepancies may arise from assay conditions:

- Validate receptor expression levels (e.g., Y2 receptor density via Western blot) .

- Test for allosteric modulation using Schild regression analysis .

- Assess compound stability under assay conditions (e.g., pre-incubation with liver microsomes) .

What mechanistic studies elucidate its interaction with NPY receptors?

Advanced Research Question

- Perform site-directed mutagenesis on Y2 receptors (e.g., D6.29A mutation) to identify critical binding residues .

- Use BRET/FRET assays to monitor receptor internalization and β-arrestin recruitment .

- Conduct molecular dynamics simulations (AMBER/CHARMM) to model ligand-receptor conformational changes .

How can stability issues in formulation be mitigated?

Advanced Research Question

- Lyophilize the compound with cryoprotectants (trehalose/mannitol) for long-term storage .

- Avoid aqueous solutions at pH >7.0 to prevent triazolidinone ring hydrolysis .

- Monitor degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) .

What approaches improve selectivity over related receptors (e.g., Y1/Y4)?

Advanced Research Question

- Introduce bulkier substituents (e.g., 3,5-diCl-phenyl) to sterically block Y1/Y4 binding pockets .

- Use alanine-scanning mutagenesis to identify selectivity-determining residues .

- Optimize logP (2.5–3.5) via substituent modifications to reduce off-target membrane partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.